

Dusquetide TFA Demonstrates Significant Efficacy Over Placebo in Preclinical and Clinical Studies

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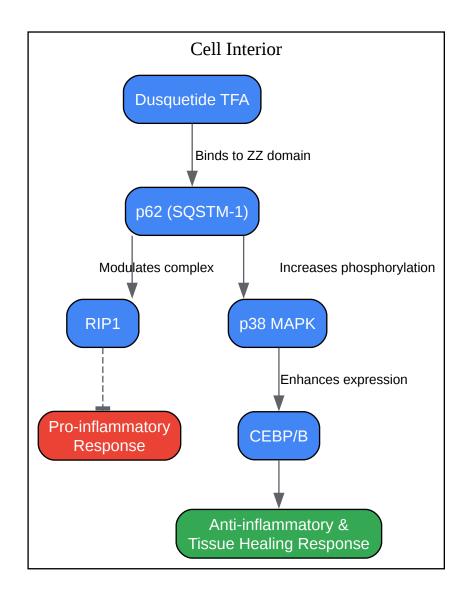
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Princeton, NJ – **Dusquetide TFA** (SGX942), a novel Innate Defense Regulator (IDR), has shown consistent and significant efficacy in reducing the duration and severity of oral mucositis (OM) compared to placebo in both animal models and human clinical trials.[1][2] Developed by Soligenix, Inc., this first-in-class therapy modulates the innate immune system to reduce inflammation, decrease infection rates, and promote tissue healing.[3][4] This guide provides a comprehensive comparison of **Dusquetide TFA**'s performance against placebo, supported by experimental data from key in vivo studies.

Mechanism of Action

Dusquetide is a short, synthetic peptide that acts as an Innate Defense Regulator.[3] Its mechanism of action involves binding to the intracellular scaffold protein p62 (sequestosome-1), a key convergence point in innate immune signaling pathways. This interaction modulates the downstream signaling cascade, shifting the immune response from a pro-inflammatory to an anti-inflammatory and tissue-healing state. This modulation helps in resolving tissue damage caused by chemotherapy and radiation and enhances the clearance of bacterial infections.





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Caption: Dusquetide TFA Signaling Pathway.

Preclinical Efficacy in Animal Models

In vivo studies in mouse and hamster models of oral mucositis induced by chemoradiation have demonstrated the significant therapeutic potential of **Dusquetide TFA**.

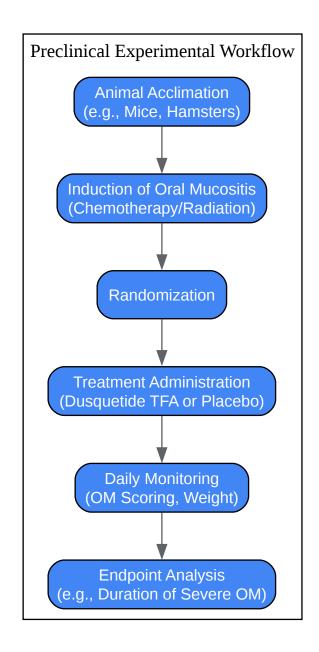


Animal Model	Treatment Group	Outcome Measure	Result	Reference
Mouse & Hamster	Dusquetide TFA	Duration of Oral Mucositis	~50% reduction	
Mouse & Hamster	Placebo	Duration of Oral Mucositis	Baseline	_

Experimental Protocol: Animal Models of Oral Mucositis

The preclinical efficacy of Dusquetide was evaluated in established animal models of chemoradiation-induced oral mucositis. While specific details can vary between studies, a general workflow is as follows:





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Caption: Preclinical OM Model Workflow.

Clinical Efficacy in Human Trials

The efficacy of **Dusquetide TFA** has been evaluated in randomized, double-blind, placebo-controlled clinical trials in head and neck cancer patients receiving chemoradiation therapy.

Phase 2 Clinical Trial (Study IDR-OM-01)





A Phase 2 study involving 111 patients demonstrated a clinically meaningful reduction in the duration of severe oral mucositis (SOM), defined as WHO Grade ≥3.

Patient Population	Treatment Group (1.5 mg/kg)	Placebo Group	p-value	Reference
Median Duration of SOM (All Patients ≥55 Gy Radiation)	9 days	18 days	0.099	
Median Duration of SOM (High- Risk Patients)	10 days	30 days	0.040	
12-Month Survival Rate	93%	81%	N/A	
Tumor Resolution (Complete Response) at 12 Months	80%	74%	N/A	_

Phase 3 Clinical Trial (DOM-INNATE - Study IDR-OM-02)

The pivotal Phase 3 DOM-INNATE study enrolled 268 subjects and showed a notable reduction in the median duration of SOM, although the primary endpoint did not reach statistical significance in the intent-to-treat population. However, a statistically significant reduction was observed in the per-protocol population.

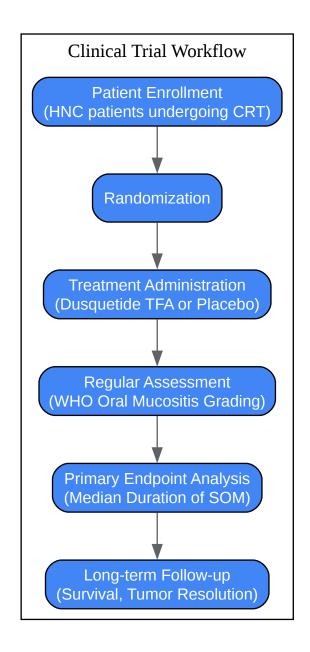


Patient Population	Treatment Group	Placebo Group	p-value	Reference
Median Duration of SOM (Intent- to-Treat)	8 days	18 days	>0.05	
Median Duration of SOM (Per- Protocol)	9 days	18 days	0.049	-

Experimental Protocol: Clinical Trials for Oral Mucositis

The clinical trials were designed as multinational, randomized, double-blind, placebo-controlled studies.





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Caption: Clinical Trial Workflow for OM.

Ancillary Benefits

Beyond the primary endpoint of reducing oral mucositis, treatment with **Dusquetide TFA** has been associated with other potential clinical benefits when compared to placebo. These include a decreased rate of non-fungal infections and an accelerated and improved rate of tumor resolution at the one-month follow-up visit. Long-term follow-up from the Phase 2 study also indicated a trend towards reduced mortality in the Dusquetide treatment group.



Safety and Tolerability

Across clinical trials, **Dusquetide TFA** has been found to be safe and well-tolerated, with no drug-related toxicities identified. A Phase 1 study in 84 healthy volunteers also demonstrated its safety.

Conclusion

The collective in vivo data from both preclinical and clinical studies provide compelling evidence for the efficacy of **Dusquetide TFA** over placebo in managing severe oral mucositis, a debilitating side effect of cancer therapy. The consistent reduction in the duration of SOM, coupled with a favorable safety profile and potential ancillary benefits such as reduced infection rates and improved tumor resolution, positions **Dusquetide TFA** as a promising therapeutic agent for this significant unmet medical need.

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